2,6-Dihydroxybenzoic acid
Overview
Description
Resorcylic acid: is a type of organic compound that belongs to the family of benzoic acids. It is characterized by the presence of two hydroxyl groups attached to the benzene ring. The compound is known for its various biological activities and is often found in nature as part of larger molecules, such as resorcylic acid lactones. These lactones are produced by fungi and have been studied for their potential therapeutic applications .
Mechanism of Action
Biochemical Pathways
The biochemical pathway of 2,6-DHBA involves the enzymatic carboxylation of resorcinol . This process uses gaseous CO2 in an aqueous triethanolamine phase .
Pharmacokinetics
It is known that the compound is a strong acid due to the presence of intramolecular hydrogen bonds . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of 2,6-DHBA can be influenced by various environmental factors. For instance, the reaction yield of the enzymatic carboxylation of resorcinol to 2,6-DHBA can be improved by using an adsorption-based in situ product removal . . Therefore, the reaction environment plays a crucial role in the efficacy and stability of 2,6-DHBA.
Biochemical Analysis
Biochemical Properties
2,6-Dihydroxybenzoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic carboxylation of resorcinol . The enzyme activity is specifically induced by this compound .
Cellular Effects
It is known that hydroxybenzoic acids, a group that includes this compound, have various health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Molecular Mechanism
The molecular mechanism of this compound involves nonoxidative decarboxylation and carboxylation reactions . In the presence of KHCO3, the enzyme also catalyzes the regioselective carboxylation of 1,3-dihydroxybenzene into this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the reaction yield of this compound can be improved by using an adsorption-based in situ product removal . This process involves the enzymatic carboxylation of resorcinol to this compound using gaseous CO2 in an aqueous triethanolamine phase .
Metabolic Pathways
This compound is a secondary metabolite of salicylic acid, which has been hydrolyzed by liver enzymes during phase I metabolism .
Transport and Distribution
It is known that the solubility of this compound in different pure solvents follows the order: water < 1-butanol < methanol < ethanol < 2-propanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcylic acid can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where resorcinol reacts with carbon dioxide in the presence of a base like potassium bicarbonate. This reaction substitutes a carboxylic acid group for a hydrogen atom at the ortho and para positions relative to the hydroxyl groups .
Industrial Production Methods: In industrial settings, resorcylic acid is often produced through the fermentation of specific fungal strains. These fungi produce resorcylic acid lactones as secondary metabolites, which can then be hydrolyzed to yield resorcylic acid .
Chemical Reactions Analysis
Types of Reactions: Resorcylic acid undergoes various chemical reactions, including:
Oxidation: Resorcylic acid can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzoic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxybenzoic acids
Substitution: Various substituted benzoic acids
Scientific Research Applications
Chemistry: Resorcylic acid is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, resorcylic acid lactones are studied for their ability to inhibit specific enzymes, such as kinases and heat shock proteins. These properties make them potential candidates for developing new therapeutic agents .
Medicine: Resorcylic acid derivatives have shown promise in treating various diseases, including cancer and fungal infections. Their ability to inhibit key enzymes involved in disease progression is a significant area of research .
Industry: In the industrial sector, resorcylic acid is used in the production of resins, adhesives, and coatings.
Comparison with Similar Compounds
- 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)
- 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)
- 2,6-Dihydroxybenzoic acid (γ-Resorcylic acid)
Uniqueness: Resorcylic acid is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its derivatives, particularly resorcylic acid lactones, have shown unique enzyme inhibition profiles, making them valuable in therapeutic research .
Properties
IUPAC Name |
2,6-dihydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUNCKRJATALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059785 | |
Record name | 2,6-Dihydroxybenzoic acid | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white chunks; [Alfa Aesar MSDS], Solid | |
Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
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Solubility |
9.56 mg/mL | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
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CAS No. |
303-07-1 | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-07-1 | |
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Record name | gamma-Resorcylic acid | |
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Record name | 2,6-DIHYDROXYBENZOIC ACID | |
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Record name | Benzoic acid, 2,6-dihydroxy- | |
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Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | 2,6-dihydroxybenzoic acid | |
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Record name | 2,6-DIHYDROXYBENZOIC ACID | |
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Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
165 °C | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2,6-dihydroxybenzoic acid is C₇H₆O₄, and its molecular weight is 154.12 g/mol. []
ANone: Yes, several studies utilize techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. [, , , ]
ANone: The solubility of this compound is dependent on the solvent and temperature. It shows higher solubility in alcohols like methanol, ethanol, and 2-propanol compared to water. [, ] Within the alcohol series, the solubility order is 1-butanol < methanol < ethanol < 2-propanol. []
ANone: The stability of this compound can be affected by factors like pH, temperature, presence of oxidizing agents, and light exposure. Studies have investigated its stability in various solvent systems, including binary mixtures with water. [, , ]
ANone: While this compound itself may not be widely recognized as a catalyst, its unique structure and reactivity make it a valuable building block for synthesizing various compounds, some of which could have catalytic applications. [, ]
ANone: this compound is primarily used as a building block in organic synthesis. It serves as a starting material for preparing various pharmaceuticals, herbicides, and other valuable chemicals. [, , , , ]
ANone: Researchers utilize molecular dynamics (MD) simulations to investigate the behavior of this compound in different solvents, particularly its interactions with solvent molecules and its self-association tendencies. [, ]
ANone: Yes, computational approaches like the Jouyban-Acree-van't Hoff model and Abraham solvation parameters have been employed to predict the solubility of this compound in various solvent systems. [] These models can be extended to predict the properties of its derivatives as well.
ANone: Modifications to the this compound structure, such as adding substituents or changing the position of functional groups, can significantly influence its physicochemical properties, including solubility, melting point, and stability. [, , ]
ANone: The presence of two hydroxyl groups at positions 2 and 6, along with the carboxylic acid group, contributes to the molecule's ability to participate in hydrogen bonding interactions. [, , , ] These interactions are vital for its binding affinity with various biological targets.
ANone: Formulating this compound and its derivatives can be challenging due to factors like its polymorphism (ability to exist in different crystal structures) and potential for degradation under certain conditions. [, ]
ANone: Researchers are exploring various strategies to enhance the stability and solubility of this compound, including salt formation, cocrystallization, and the use of different solvents and excipients during formulation. [, , ]
ANone: Common analytical techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, and various spectroscopic methods like IR, NMR, and MS. [, , , ]
ANone: Analyzing this compound in complex matrices like biological samples or environmental samples can be challenging due to potential interference from other components. Specific extraction and purification methods might be required to isolate the compound of interest before analysis. [, ]
ANone: The dissolution rate can be affected by factors such as particle size, crystal habit, pH of the dissolution medium, agitation speed, and the presence of excipients. [, ]
ANone: The solubility of this compound in biological fluids can significantly influence its absorption and bioavailability. Enhanced solubility generally leads to improved absorption and bioavailability. [, , ]
ANone: this compound can undergo biodegradation by microorganisms present in various environments like soil and water. [, ] Studies have evaluated its biodegradation kinetics under different conditions, providing insights into its persistence and potential environmental impact.
ANone: The suitability of alternatives or substitutes depends on the specific application. For instance, in pharmaceutical applications, other structurally related compounds with similar pharmacological profiles might be explored. [, ] In other areas, different chemical classes with comparable properties might be considered.
ANone: Researchers benefit from various resources, including databases like the Cambridge Structural Database (CSD) for structural information, public databases for spectroscopic data, and software packages for molecular modeling and simulation studies. [, , ]
ANone: Key milestones include the initial synthesis and characterization of this compound, the discovery of its biological activities, and the development of efficient synthetic routes for its production. [, , , , ] Ongoing research continues to uncover new applications and deepen our understanding of its properties.
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